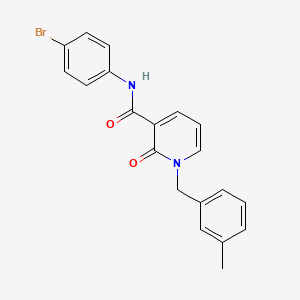

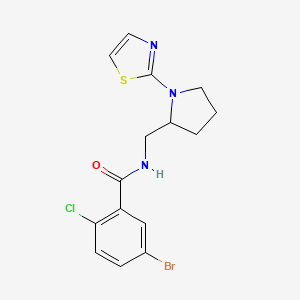

![molecular formula C16H14N2O4 B2591730 Ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate CAS No. 331246-30-1](/img/structure/B2591730.png)

Ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is a useful research compound. Its molecular formula is C16H14N2O4 and its molecular weight is 298.298. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalytic Enantioselective Reactions

- Catalytic Enantioselective aza-Reformatsky Reaction : Ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate derivatives are synthesized through a catalytic enantioselective aza-Reformatsky reaction. This process uses cyclic dibenzo[b,f][1,4]oxazepines and ethyl iodoacetate, achieving excellent yields and high enantioselectivities with diaryl prolinol L4 as the chiral ligand. This method is significant for generating chiral β-amino esters while preserving optical purity (Munck et al., 2017).

- Enantioselective Alkylation with Et2Zn : The compound also undergoes enantioselective alkylation with diethyl zinc (Et2Zn) catalyzed by a (R)-VAPOL-Zn(II) complex, yielding chiral 11-ethyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives with good yields and moderate enantioselectivities. This represents a novel example of enantioselective addition of Et2Zn to cyclic aldimines (Munck et al., 2017).

Asymmetric Alkynylation

- Asymmetric Alkynylation with Chiral Phosphoric Acids and Ag(I) Catalysts : Successful asymmetric alkynylation of cyclic imine dibenzo[b,f][1,4]oxazepines is achieved by combining chiral phosphoric acid and Ag(I) catalysts. This method synthesizes optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives with carbon-carbon triple bonds. The process allows for subsequent transformations of the triple bond in the heterocyclic products (Ren, Wang, & Liu, 2014).

Novel Synthetic Approaches

- Synthesis of 11-Substituted Dibenzo[b,f][1,4]oxazepines : A novel protocol has been developed for synthesizing 11-substituted dibenzo[b,f][1,4]oxazepines. This method includes a carbamate intermediate generation, microwave-induced transformation, and a phosphorous oxychloride-induced cyclocondensation. It offers a practical application due to simple reactions and a wide substrate scope (Zaware & Ohlmeyer, 2014).

Photodegradation Studies

- Photodegradation of Urethane Model Systems : Ethyl N-phenyl-carbamate, a related compound, undergoes photodegradation yielding various products. This study on photo-oxidation products provides insights into the photoreactivity and stability of related carbamate compounds (Beachell & Chang, 1972).

Mécanisme D'action

Target of Action

Similar compounds have been found to selectively inhibit the dopamine d2 receptor .

Mode of Action

It can be inferred that, like other d2 receptor antagonists, it may interact with the d2 receptors, leading to changes in neurotransmission .

Biochemical Pathways

As a potential d2 receptor antagonist, it may influence dopamine-mediated pathways .

Result of Action

D2 receptor antagonists typically result in altered dopamine neurotransmission, which can have various effects depending on the specific physiological context .

Analyse Biochimique

Biochemical Properties

Ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to interact with dopamine D2 receptors, acting as a selective inhibitor . This interaction is crucial in modulating neurotransmitter release and signal transduction pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with dopamine D2 receptors affects neuronal cells, altering neurotransmitter release and impacting neurological functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of dopamine D2 receptors, preventing the binding of dopamine and subsequent signal transduction . This inhibition leads to changes in gene expression and cellular responses, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on dopamine D2 receptors over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits dopamine D2 receptors without causing significant adverse effects. At higher doses, toxic effects may be observed, including alterations in neurological functions and potential cellular damage .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. These interactions determine the compound’s bioavailability and effectiveness in targeting specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, affecting its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it exerts its biochemical effects. Understanding the subcellular localization is crucial for optimizing its therapeutic potential .

Propriétés

IUPAC Name |

ethyl N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-2-21-16(20)17-10-7-8-13-11(9-10)15(19)18-12-5-3-4-6-14(12)22-13/h3-9H,2H2,1H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDPVMUOKBFDDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid](/img/structure/B2591652.png)

![Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate](/img/structure/B2591653.png)

![2-[(2-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2591655.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2591657.png)

![N-(4-bromophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2591659.png)

![2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]ethanimidoyl chloride](/img/structure/B2591662.png)

![3-[(4-chlorobenzyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B2591663.png)